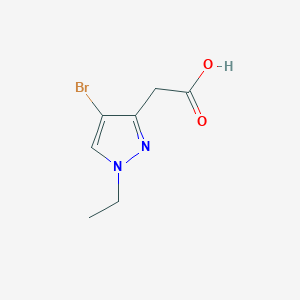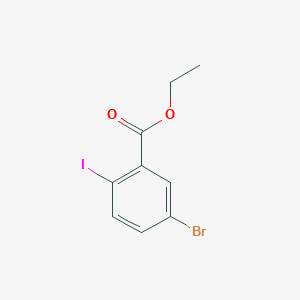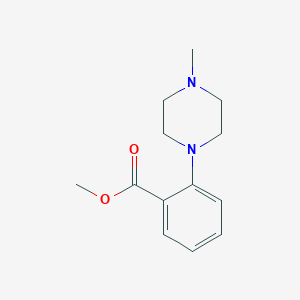![molecular formula C18H20N2O2 B3009661 {1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol CAS No. 853752-69-9](/img/structure/B3009661.png)
{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug development, and biochemistry.
科学的研究の応用
1. Synthesis and Characterization
A study by Anand and Muthusamy (2018) focused on the synthesis and characterization of benzimidazole monomers, including derivatives similar to "{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol". They explored the optical, electrical, electrochemical, and thermal properties of these oligomers, finding that the conductivity of oligomers increases with iodine vapor contact time, and these oligomers show good thermal stability. This suggests potential applications in materials science, particularly in areas requiring thermal stability and conductivity adjustments (Anand & Muthusamy, 2018).
2. Catalytic Behaviors
Zhang et al. (2008) investigated the N ∧ N ∧ N -tridentate metal complexes, which include ligands of 2-(benzimidazol-2-yl)-1,10-phenanthrolines, closely related to the compound . These complexes displayed significant catalytic activities toward ethylene oligomerization, indicating potential applications in industrial catalysis and polymer production (Zhang et al., 2008).
3. Antimicrobial Activity
Salahuddin et al. (2017) synthesized compounds based on 2-(phenoxymethyl)-1H-benzimidazole, which is structurally similar to the compound , and evaluated their antimicrobial activity. They found that some derivatives exhibited significant activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, suggesting potential applications in developing new antimicrobial agents (Salahuddin et al., 2017).
4. Fluorescence and Photophysical Properties
Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives from 2-(5-amino-1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol, a compound structurally related to "this compound". These compounds showed potential as blue-emitting fluorophores, which can be useful in the field of optical materials and sensors (Padalkar et al., 2015).
特性
IUPAC Name |
[1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-14-7-9-15(10-8-14)22-12-11-20-17-6-4-3-5-16(17)19-18(20)13-21/h3-10,21H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBDNUJQVWUDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3009580.png)
![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B3009581.png)
![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B3009585.png)
![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)



![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)

![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009599.png)

